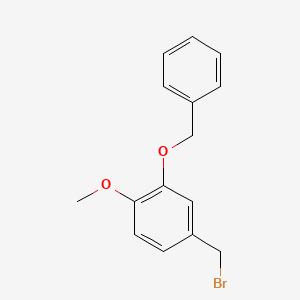

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Description

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene (CAS: 256935-69-0) is a brominated aromatic compound featuring a benzyloxy group at position 2, a methoxy group at position 1, and a bromomethyl substituent at position 4. Its molecular formula is C₁₅H₁₅BrO₂, with a molecular weight of 315.19 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in alkylation reactions and the preparation of bioactive molecules. The benzyloxy group acts as a protective moiety for hydroxyl groups, while the bromomethyl site facilitates nucleophilic substitutions .

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKLAWVKJNTSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471502 | |

| Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55667-12-4 | |

| Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55667-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 2-(benzyloxy)-1-methoxybenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.

Oxidation: The benzyloxy group undergoes electron transfer to form oxidized products.

Reduction: The bromomethyl group is reduced by hydride transfer from the reducing agent.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key differences between 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene and analogous brominated benzene derivatives:

Key Observations :

- Substituent Positions : The position of bromine and bromomethyl groups significantly impacts reactivity. For example, this compound’s bromomethyl group at position 4 is more accessible for nucleophilic attack compared to 4-Bromo-2-(bromomethyl)-1-methoxybenzene, where steric hindrance from adjacent substituents may reduce reactivity .

- Functional Groups : The benzyloxy group in the target compound provides stability and protection during multi-step syntheses, a feature absent in simpler analogs like 2-Bromo-1-(bromomethyl)-4-methoxybenzene .

Research Findings and Case Studies

- Bioactive Molecule Synthesis : highlights the use of bromomethyl-substituted benzene derivatives in synthesizing connexin modulators (e.g., CVB4-57). The target compound’s benzyloxy group could enhance solubility in such applications .

- Crystallographic Studies : 4-Benzyloxy-2-bromo-1-methoxybenzene (CAS: 150356-67-5) was structurally characterized via X-ray diffraction, revealing planar aromatic rings and bond lengths consistent with electron-withdrawing bromine substituents .

Biological Activity

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, also known as BMB, is a compound characterized by its unique structural features, including a bromomethyl group and two aromatic rings. This article explores the biological activity of BMB, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of BMB is notable for its dihedral angle of approximately 72.6°, which influences its chemical behavior and interactions. The presence of both benzyloxy and methoxy groups enhances electron density on the aromatic system, potentially affecting reactivity in various biological contexts. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C15H15BrO2 |

| Dihedral Angle | ~72.6° |

| Functional Groups | Benzyloxy, Bromomethyl, Methoxy |

Biological Activity Overview

While specific biological activities of BMB are not extensively documented, compounds with similar structures often exhibit significant biological properties. The potential for BMB to act as an intermediate in the synthesis of bioactive molecules suggests that it may possess pharmacological relevance, particularly in the following areas:

- Antibacterial Activity : Brominated compounds are known for their antibacterial properties. Preliminary studies suggest that BMB derivatives could be explored for this activity.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer applications for BMB.

The biological activity of BMB may be attributed to several mechanisms:

- Electron Donation : The methoxy group enhances electron donation through resonance effects, potentially increasing nucleophilic substitution reactions.

- Interaction with Biomolecules : BMB may interact with enzymes and receptors, leading to inhibition or activation of their activity.

Case Studies and Research Findings

Research on structurally related compounds provides insights into the potential biological activities of BMB.

- Cytotoxic Activity : A study on related brominated compounds demonstrated significant cytotoxic effects against human tumor cell lines (e.g., P388 and L1210) at low micromolar concentrations . This suggests that BMB could exhibit similar properties.

- Antiviral Activity : Compounds with similar structures have been investigated for their ability to inhibit viral replication. For instance, thiosemicarbazone derivatives showed promising results against bovine viral diarrhea virus (BVDV), highlighting the potential for BMB in antiviral research .

Q & A

Q. Critical Steps :

- Regioselectivity Control : Use NBS for selective bromination of the methyl group rather than aromatic bromination.

- Purification : Column chromatography or recrystallization ensures purity. Yield optimization relies on stoichiometric control of benzyl bromide and reaction time .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Level : Basic

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for benzyloxy protons (δ 4.9–5.1 ppm, singlet), bromomethyl (δ 4.3–4.5 ppm, singlet), and methoxy (δ 3.8–3.9 ppm). Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm) .

- ¹³C NMR : Identify quaternary carbons (e.g., C-Br at δ 30–35 ppm) and oxygenated carbons (e.g., benzyloxy C-O at δ 70–75 ppm) .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to m/z 321 (C₁₅H₁₅BrO₂). Fragmentation patterns include loss of Br (Δ m/z 79) and benzyloxy groups .

- X-ray Crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., dihedral angles between substituents) .

What are the recommended safety protocols for handling this compound, given the reactivity of the bromomethyl group?

Level : Basic

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

How does the bromomethyl group at the 4-position influence the reactivity of this compound in nucleophilic substitution reactions, and what are the implications for designing subsequent synthetic steps?

Level : Advanced

Methodological Answer :

The bromomethyl group is highly reactive in Sₙ2 reactions , enabling substitution with nucleophiles (e.g., amines, thiols). Key considerations:

- Steric Effects : The adjacent benzyloxy and methoxy groups may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Leaving Group Ability : Bromide is a superior leaving group compared to chloride, facilitating faster substitution.

- Applications : This group is leveraged in synthesizing dendrimers, polymer precursors, or bioactive molecules (e.g., enzyme inhibitors) .

What strategies can be employed to resolve regioselectivity challenges during the bromination of intermediates leading to this compound?

Level : Advanced

Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., methoxy) to direct bromination to specific positions. For example, acetyl protection in early steps ensures bromination occurs at the methyl group rather than the aromatic ring .

- Radical vs. Electrophilic Bromination :

- NBS/Radical Initiation : Favors allylic or benzylic bromination (e.g., methyl groups) .

- Br₂/FeBr₃ : Targets aromatic rings but is unsuitable for benzylic positions .

- Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (acetonitrile vs. CCl₄) to control selectivity .

How is this compound utilized as an intermediate in the synthesis of complex organic molecules, and what key reactions exploit its functional groups?

Level : Advanced

Methodological Answer :

- Benzyloxy Group : Removable via hydrogenolysis (H₂/Pd-C), enabling hydroxyl group regeneration for further functionalization .

- Bromomethyl Group : Participates in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce amines, azides, or thioethers .

- Case Study : In drug discovery, this compound serves as a precursor to kinase inhibitors by substituting Br with heterocyclic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.